Cas no 87-48-9 (5-bromo-2,3-dihydro-1H-indole-2,3-dione)
5-bromo-2,3-dihydro-1H-indole-2,3-dione Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromoindoline-2,3-dione
- 5-Bromoisatine
- 5-bromo-1H-indole-2,3-dione
- 5-Bromoisatin
- 5-Bromoindole-2.3-dione
- 1H-Indole-2,3-dione,5-bromo
- 5-Bromisatin
- 5-Bromisatin [Czech]
- 5-bromo-1,3-dihydro-indol-2-one
- 5-bromo-2,3-dihydro-1H-indole-2,3-dione
- 5-Bromoindole-2,3-dione
- 5-monobromoisatin
- INDOLE-2,3-DIONE,5-BROMO
- Isatin,5-bromo
- 5-Bromo-2,3-indolinedione
- Isatin, 5-bromo-
- 1H-Indole-2,3-dione, 5-bromo-
- Bromoisatin
- 5-bromo-2-hydroxy-3H-indol-3-one
- INDOLE-2,3-DIONE, 5-BROMO-
- MBVCESWADCIXJN-UHFFFAOYSA-N
- 5-bromo-isatin
- 5-bromo isatin
- PubChem1666
- Indole-2, 5-bromo-
- 1H-Indole-
- FT-0620163
- 5-Bromo -1H-indole-2,3-dione
- 87-48-9
- NSC-4980
- CHEBI:149786
- AKOS002375882
- BRN 0383760
- 5-bromo-1H-indole-2,3dione
- A842244
- LS-83023
- F0900-5717
- B1566
- W-104018
- 1H-Indole-2, 5-bromo-
- CS-W007383
- 5-bromoindoline-2,3-dione;5-Bromoisatin
- SB66105
- CHEMBL115897
- EINECS 201-747-7
- FS-2520
- Isatin-based compound, 34
- NSC4980
- AC-14581
- EN300-18123
- DTXSID30236037
- BCP04280
- STL140691
- SCHEMBL136581
- BB 0258954
- SR-01000402436-1
- STK364356
- STR04158
- 5-21-10-00264 (Beilstein Handbook Reference)
- BDBM22814
- AM808100
- F11278
- SR-01000402436
- WLN: T56 BMVVJ GE
- 5-Bromo-1H-indole-2,3-dione #
- MFCD00005719
- 5-Bromoisatin, technical grade, 90%
- Z57833927
- NSC 4980
- AKOS000200674
- C8H4BrNO2
- 5-Bromo-1H-indole-2,3-dione (ACI)
- Indole-2,3-dione, 5-bromo- (7CI, 8CI)
- Isatin, 5-bromo- (6CI)
- MFCD00149345
- NS00039198
- DB-026328
-
- MDL: MFCD00005719
- Inchi: 1S/C8H4BrNO2/c9-4-1-2-6-5(3-4)7(11)8(12)10-6/h1-3H,(H,10,11,12)
- InChI Key: MBVCESWADCIXJN-UHFFFAOYSA-N
- SMILES: O=C1C(=O)C2C(=CC=C(C=2)Br)N1
- BRN: 0383760
Computed Properties
- Exact Mass: 224.94300
- Monoisotopic Mass: 224.942541
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 241
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 1.3
- Topological Polar Surface Area: 46.2
Experimental Properties
- Color/Form: Yellow crystals
- Density: 1.7498 (rough estimate)
- Melting Point: 247-252 °C (lit.)
- Boiling Point: 136
- Flash Point: 37
- Refractive Index: 1.6120 (estimate)
- Solubility: Soluble in N,N dimethylformamide.
- PSA: 46.17000
- LogP: 1.72190
- Solubility: Not determined
5-bromo-2,3-dihydro-1H-indole-2,3-dione Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H315,H318,H335
- Warning Statement: P261,P280,P305+P351+P338
- Hazardous Material transportation number:2811
- WGK Germany:2
- Hazard Category Code: 37/38-41
- Safety Instruction: S26-S36/39-S37/39
- RTECS:NL7875000
-
Hazardous Material Identification:
- Storage Condition:Sealed in dry,Room Temperature
- Risk Phrases:R37/38; R41
5-bromo-2,3-dihydro-1H-indole-2,3-dione Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-bromo-2,3-dihydro-1H-indole-2,3-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 476994-5G |
5-bromo-2,3-dihydro-1H-indole-2,3-dione |
87-48-9 | 90% | 5g |
¥260.17 | 2023-12-05 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 476994-25G |
5-bromo-2,3-dihydro-1H-indole-2,3-dione |
87-48-9 | 90% | 25g |
¥754.87 | 2023-12-05 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004404-5g |
5-Bromoisatin |
87-48-9 | >95% | 5g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004404-10g |
5-Bromoisatin |
87-48-9 | >95% | 10g |
¥40.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004404-25g |
5-Bromoisatin |
87-48-9 | >95% | 25g |
¥72.00 | 2025-04-12 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY004404-100g |
5-Bromoisatin |
87-48-9 | >95% | 100g |
¥263.00 | 2025-04-12 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004627-100g |
5-bromo-2,3-dihydro-1H-indole-2,3-dione |
87-48-9 | 98% | 100g |
¥440 | 2024-05-21 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R004627-25g |
5-bromo-2,3-dihydro-1H-indole-2,3-dione |
87-48-9 | 98% | 25g |
¥111 | 2024-05-21 | |
| TRC | B684640-100mg |
5-Bromoisatin |
87-48-9 | 100mg |
$ 150.00 | 2023-09-08 | ||
| TRC | B684640-1g |
5-Bromoisatin |
87-48-9 | 1g |
$ 1212.00 | 2023-09-08 |
5-bromo-2,3-dihydro-1H-indole-2,3-dione Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Reagents: Sodium bisulfite Solvents: Water ; cooled
Production Method 5
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized
Production Method 6
Production Method 7
1.2 Reagents: Potassium fluoride Solvents: Tetrahydrofuran
1.3 16 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 3
1.5 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran , Water ; 5 h, 60 °C
Production Method 8
Production Method 9
1.2 Reagents: Sulfuric acid ; 70 - 80 °C
1.3 Reagents: Water
Production Method 10
1.2 Reagents: Sulfuric acid ; 50 - 75 °C; 75 °C → 80 °C; 30 min, 80 °C
Production Method 11
1.2 Reagents: Ammonium persulfate ; 10 min, 120 °C
Production Method 12
Production Method 13
1.2 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Tetrahydrofuran , Water ; 10 min, rt
Production Method 14
Production Method 15
Production Method 16
1.2 Reagents: Water ; cooled
Production Method 17
Production Method 18
Production Method 19
Production Method 20
Production Method 21
1.2 Reagents: Sodium thiosulfate Solvents: Water
Production Method 22
Production Method 23
1.2 Reagents: Sulfuric acid ; 50 - 75 °C; 75 °C → 80 °C; 30 min, 80 °C
Production Method 24
Production Method 25
Production Method 26
1.2 Solvents: Water ; cooled; overnight, rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2, rt
Production Method 27
5-bromo-2,3-dihydro-1H-indole-2,3-dione Raw materials
- 5-Bromo-1H-indole-3-carbaldehyde
- 1-(2-amino-5-bromophenyl)ethan-1-one
- 5-bromo-2,3-dihydro-1H-indole
- 5-Bromoindole
- 3,3,5-Tribromo-indolin-2-one
- 2-chloro-N-2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-ylacetamide
- 5-bromo-3-iodo-1H-indole
- Isatin
- (E)-n-(4-bromophenyl)-2-(hydroxyimino)acetamide
- (Methyl(diphenyl)silyl)formic Acid
- Acetic acid, dichloro-,(5-bromo-3,3-dichloro-2,3-dihydro-2-oxo-1H-indol-1-yl)phenylmethylester
- 4-Bromo-2-iodoaniline
- 5-Bromoindolin-2-one
- 2-Amino-5-bromobenzoic acid
- Trichloroacetaldehyde Monohydrate
- SULFONIUM, (CYANOMETHYL)DIMETHYL-, BROMIDE
- 2-(4-Bromophenyl)-2-oxoacetamide
5-bromo-2,3-dihydro-1H-indole-2,3-dione Preparation Products
5-bromo-2,3-dihydro-1H-indole-2,3-dione Suppliers
5-bromo-2,3-dihydro-1H-indole-2,3-dione Related Literature
-
Eunju Nam,Jiyeon Han,Sunhee Choi,Mi Hee Lim Chem. Commun., 2021,57, 7637-7640
-
Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
-
Max Attwood,Hiroki Akutsu,Lee Martin,Toby J. Blundell,Pierre Le Maguere,Scott S. Turner Dalton Trans., 2021,50, 11843-11851
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
Additional information on 5-bromo-2,3-dihydro-1H-indole-2,3-dione
Comprehensive Overview of 5-Bromo-2,3-Dihydro-1H-Indole-2,3-Dione (CAS No. 87-48-9)
5-Bromo-2,3-dihydro-1H-indole-2,3-dione, also known by its CAS number 87-48-9, is a significant compound in the field of organic chemistry and pharmaceutical research. This compound is a derivative of indole, a heterocyclic aromatic organic compound that plays a crucial role in various biological processes and has been extensively studied for its potential therapeutic applications.
The molecular structure of 5-bromo-2,3-dihydro-1H-indole-2,3-dione consists of an indole ring with a bromine atom at the 5-position and a diketone functional group at the 2,3 positions. This unique arrangement imparts specific chemical and biological properties to the compound, making it an interesting subject for both academic and industrial research.
In recent years, the study of 5-bromo-2,3-dihydro-1H-indole-2,3-dione has gained momentum due to its potential applications in drug discovery and development. One of the key areas of interest is its role as a scaffold for the synthesis of bioactive molecules. The bromine substituent provides a handle for further chemical modifications, enabling researchers to explore a wide range of derivatives with enhanced pharmacological properties.
Research has shown that 5-bromo-2,3-dihydro-1H-indole-2,3-dione exhibits promising biological activities. For instance, studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. One notable example is its ability to inhibit the activity of histone deacetylases (HDACs), which are implicated in several cancers and neurodegenerative disorders. By modulating HDAC activity, this compound may offer new therapeutic strategies for these conditions.
Beyond its enzymatic inhibition properties, 5-bromo-2,3-dihydro-1H-indole-2,3-dione has also been investigated for its anti-inflammatory and antioxidant effects. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines and reactive oxygen species (ROS), suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 5-bromo-2,3-dihydro-1H-indole-2,3-dione have also been studied to evaluate its suitability as a drug candidate. Preliminary data indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles. These characteristics are essential for ensuring that the compound can effectively reach its target sites in the body and exert its therapeutic effects without causing significant side effects.
In addition to its direct biological activities, 5-bromo-2,3-dihydro-1H-indole-2,3-dione serves as a valuable tool in chemical biology research. Its ability to modulate specific biological pathways makes it useful for probing cellular processes and understanding disease mechanisms. For example, it has been used in high-throughput screening assays to identify novel targets and pathways involved in various diseases.
The synthesis of 5-bromo-2,3-dihydro-1H-indole-2,3-dione has been optimized using various synthetic routes to improve yield and purity. One common method involves the reaction of 5-bromoisatin with appropriate reagents under controlled conditions. The choice of synthetic route can significantly impact the efficiency and scalability of production, making it an important consideration for both academic and industrial applications.
In conclusion, 5-bromo-2,3-dihydro-1H-indole-2,3-dione (CAS No. 87-48-9) is a versatile compound with a wide range of potential applications in pharmaceutical research and development. Its unique chemical structure and biological activities make it an attractive candidate for further investigation into new therapeutic agents. As research continues to advance our understanding of this compound's properties and mechanisms of action, it holds promise for contributing to significant medical breakthroughs in the future.
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